molecular formula C20H20ClN5O2 B5102985 2-(4-{[1-(2-chlorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}-1-piperazinyl)phenol

2-(4-{[1-(2-chlorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}-1-piperazinyl)phenol

Cat. No. B5102985
M. Wt: 397.9 g/mol
InChI Key: DOYXJHICCRCZLH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-{[1-(2-chlorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}-1-piperazinyl)phenol is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. This compound is a triazole-based derivative of phenol and has shown promising results in scientific research.

Mechanism of Action

The exact mechanism of action of 2-(4-{[1-(2-chlorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}-1-piperazinyl)phenol is not fully understood. However, it has been suggested that the compound may exert its effects through the modulation of various signaling pathways in the body.
Biochemical and Physiological Effects:
Studies have shown that 2-(4-{[1-(2-chlorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}-1-piperazinyl)phenol has anti-inflammatory and analgesic effects. It has also been shown to have anti-tumor properties and may be able to induce apoptosis in cancer cells. Additionally, the compound has been studied for its potential use in the treatment of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

The compound 2-(4-{[1-(2-chlorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}-1-piperazinyl)phenol has several advantages for lab experiments. It is relatively easy to synthesize and has been shown to have promising results in various scientific research studies. However, one limitation of the compound is that its exact mechanism of action is not fully understood.

Future Directions

There are several future directions for the research on 2-(4-{[1-(2-chlorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}-1-piperazinyl)phenol. Further studies are needed to fully understand the compound's mechanism of action and its potential applications in various fields of scientific research. Additionally, more research is needed to determine the compound's safety and toxicity profile.

Synthesis Methods

The synthesis of 2-(4-{[1-(2-chlorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}-1-piperazinyl)phenol involves the reaction between 2-chlorobenzyl azide and 4-(1-piperazinyl)phenol in the presence of copper (I) iodide and sodium ascorbate. This reaction results in the formation of the desired compound in good yields.

Scientific Research Applications

The compound 2-(4-{[1-(2-chlorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}-1-piperazinyl)phenol has shown potential applications in various fields of scientific research. It has been studied for its anti-inflammatory, analgesic, and anti-tumor properties. It has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.

properties

IUPAC Name

[1-[(2-chlorophenyl)methyl]triazol-4-yl]-[4-(2-hydroxyphenyl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20ClN5O2/c21-16-6-2-1-5-15(16)13-26-14-17(22-23-26)20(28)25-11-9-24(10-12-25)18-7-3-4-8-19(18)27/h1-8,14,27H,9-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOYXJHICCRCZLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2O)C(=O)C3=CN(N=N3)CC4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20ClN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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